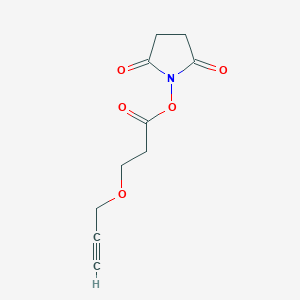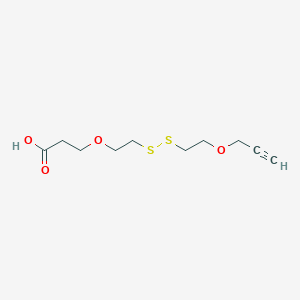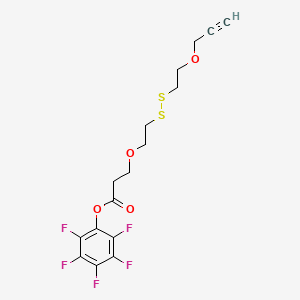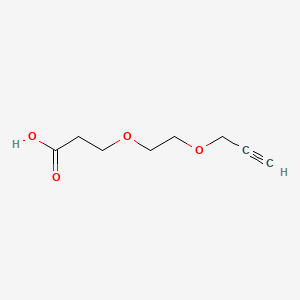
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PSB-0739は、ヒトP2Y12受容体の高親和性、強力、競合的、非ヌクレオチド拮抗薬です。 P2Y12受容体は血小板凝集に重要な役割を果たしており、PSB-0739は抗血栓効果の研究における重要な化合物です .
作用機序
PSB-0739は、血小板凝集に関与するGタンパク質共役受容体であるP2Y12受容体を競合的に阻害することで効果を発揮します。この受容体を阻害することにより、PSB-0739は血小板凝集に至る下流シグナル伝達経路の活性化を防ぎます。 この阻害は、血栓形成の予防に不可欠であり、PSB-0739を抗血栓研究において貴重な化合物にしています .
生化学分析
Biochemical Properties
PSB 0739 interacts with the P2Y12 receptor, a subtype of purinergic P2Y receptors . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor with a pA2 value of 9.8 . PSB 0739 inhibits ADP-evoked Ca2+ responses with an EC50 of 5.4±1.8 μM .
Cellular Effects
PSB 0739 has been shown to have significant effects on various types of cells and cellular processes. For instance, it attenuates ADP-evoked responses in THP-1 monocytic cell line . In the context of Parkinson’s disease, pharmacological inhibition of P2Y12 receptors during disease development reverses the symptoms of PD and halts disease progression .
Molecular Mechanism
PSB 0739 exerts its effects at the molecular level through its interaction with the P2Y12 receptor. It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor . It has been found that P2Y12 receptors regulate ROCK and p38 MAPK activity and control cytokine production .
Dosage Effects in Animal Models
In animal models, specifically male Wistar rats, PSB 0739 has been shown to have a dose-dependent inhibitory effect on mechanical hyperalgesia in the range of 0.01–0.1 mg/kg .
Metabolic Pathways
It is known that the P2Y12 receptor, which PSB 0739 interacts with, plays a crucial role in platelet aggregation .
Transport and Distribution
It is known that the compound is soluble to 25 mM in water .
Subcellular Localization
It is known that the P2Y12 receptor, which PSB 0739 interacts with, is a subtype of purinergic P2Y receptors .
準備方法
PSB-0739の合成には、スルホン酸基の形成、フェニルアミノ基とアントラセンスルホン酸基の組み込みなど、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法には、通常、大規模有機合成技術が用いられ、高純度と高収率が保証されます .
化学反応解析
PSB-0739は、主に官能基に関与するさまざまな化学反応を起こします。一般的な反応には以下が含まれます。
酸化: この化合物は、特にフェニルアミノ基で酸化反応を起こす可能性があります。
還元: 還元反応は、スルホン酸基で起こる可能性があります。
置換: PSB-0739の芳香環は、求電子置換反応に関与することができます。これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。
科学研究への応用
PSB-0739は、幅広い科学研究への応用があります。
化学: P2Y12受容体とそのさまざまな生化学的経路における役割を研究するためのツール化合物として使用されます。
生物学: PSB-0739は、血小板凝集のメカニズムとさまざまな細胞タイプにおけるP2Y12受容体の役割を理解するための細胞研究に用いられます。
医学: この化合物は、血栓症やその他の心臓血管疾患の予防における潜在的な治療用途について研究されています。
業界: PSB-0739は、P2Y12受容体を標的とする新薬の開発に使用され、製薬業界がより効果的な抗血栓剤を作成するための努力に貢献しています
化学反応の分析
PSB-0739 undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at its phenylamino groups.
Reduction: Reduction reactions can occur at the sulfonate groups.
Substitution: The aromatic rings in PSB-0739 can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
PSB-0739 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the P2Y12 receptor and its role in various biochemical pathways.
Biology: PSB-0739 is employed in cellular studies to understand the mechanisms of platelet aggregation and the role of P2Y12 receptors in different cell types.
Medicine: The compound is investigated for its potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Industry: PSB-0739 is used in the development of new drugs targeting the P2Y12 receptor, contributing to the pharmaceutical industry’s efforts to create more effective antithrombotic agents
類似化合物との比較
PSB-0739は、クロピドグレルやチカグレロなどの他のP2Y12受容体拮抗薬と比較されます。生体活性化を必要とするクロピドグレルとは異なり、PSB-0739は生体活性化を必要とせず、より効率的な作用をもたらします。同様の化合物には以下が含まれます。
クロピドグレル: 生体活性化を必要とし、抗血栓剤として広く使用されています。
チカグレロ: 生体活性化を必要としない直接作用型P2Y12受容体拮抗薬。
カングレロ: 急性期の状況で使用される静脈内P2Y12受容体拮抗薬
PSB-0739のユニークさは、高親和性とP2Y12受容体拮抗薬としての強力性、そして生体活性化を必要としない点にあります。これにより、研究と潜在的な治療用途の両方において貴重なツールとなっています。
特性
IUPAC Name |
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLYXXXOJUNCV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3Na2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)







